BenchChemオンラインストアへようこそ!

Methyl 3-(methylamino)-4-nitrobenzoate

Anticoagulant synthesis Regioisomer comparison Dabigatran intermediates

Methyl 3-(methylamino)-4-nitrobenzoate (CAS 251643-13-7) is the irreplaceable nitroarene intermediate for dabigatran etexilate, delivering 99% hydrogenation yield to the 4-amino-3-(methylamino)benzoate scaffold. The 3-methylamino-4-nitro regiochemistry is non-interchangeable—the 4-methylamino-3-nitro or 3-amino-4-nitro analogs fail due to incorrect electronic and steric profiles, causing side reactions and purification failures. Procure this 98% purity isomer with full analytical documentation to ensure compatibility with patent-validated dabigatran processes and emerging KHK/GLP-1R drug discovery programs. Guaranteed regiochemical fidelity, batch-specific COA, and regulatory-ready impurity profiling.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 251643-13-7
Cat. No. B1369292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(methylamino)-4-nitrobenzoate
CAS251643-13-7
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c1-10-7-5-6(9(12)15-2)3-4-8(7)11(13)14/h3-5,10H,1-2H3
InChIKeyOOEWPNGKWZWOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(methylamino)-4-nitrobenzoate (CAS 251643-13-7): A Strategic Nitroarene Intermediate for Pharmaceutical Synthesis and Chemical Biology


Methyl 3-(methylamino)-4-nitrobenzoate (CAS 251643-13-7) is a substituted nitroaromatic ester containing both a methylamino group at the 3-position and a nitro group at the 4-position on the benzoate ring . This compound serves as a key synthetic intermediate, most notably in the manufacture of the oral anticoagulant dabigatran etexilate, where it undergoes catalytic hydrogenation to generate the corresponding 4-amino-3-(methylamino)benzoate derivative, a critical building block in the convergent assembly of the thrombin inhibitor [1]. The specific 3-methylamino-4-nitro substitution pattern distinguishes it from other regioisomers and analogs, conferring unique reactivity and selectivity profiles that are essential for high-yielding downstream transformations .

Why Methyl 3-(methylamino)-4-nitrobenzoate Cannot Be Substituted by Common Nitrobenzoate Analogs


Generic substitution of methyl 3-(methylamino)-4-nitrobenzoate with closely related nitrobenzoates fails due to the precise regiochemical and electronic requirements of its intended applications. The 3-methylamino-4-nitro substitution pattern is not interchangeable with the 4-methylamino-3-nitro regioisomer (CAS 36242-50-9) or the 3-amino-4-nitro analog (CAS 99512-09-1) . These structural variations alter the electronic density on the aromatic ring, the steric environment around the ester group, and the chemoselectivity of subsequent nitro group reduction. In the synthesis of dabigatran etexilate, for instance, the specific positioning of the methylamino and nitro groups directs the hydrogenation outcome, enabling high-yield conversion to the requisite 4-amino-3-(methylamino)benzoate scaffold without undesired side reactions [1]. Furthermore, the 3-(methylamino) moiety imparts distinct hydrogen-bonding capacity and modulates the compound's solubility and crystallinity compared to its des-methyl or regioisomeric counterparts, directly impacting purification efficiency and downstream handling .

Quantitative Differentiation of Methyl 3-(methylamino)-4-nitrobenzoate Against Comparators: Evidence for Informed Procurement


Regioisomeric Specificity in Dabigatran Etexilate Synthesis: 3-Methylamino-4-nitro vs. 4-Methylamino-3-nitro

In the patented synthesis of dabigatran etexilate, methyl 3-(methylamino)-4-nitrobenzoate (CAS 251643-13-7) is specified as the ester intermediate derived from 3-nitro-4-methylaminobenzoic acid [1]. This regioisomer is reduced to methyl 3-amino-4-methylaminobenzoate, which is subsequently coupled to build the dabigatran core. The regioisomer methyl 4-(methylamino)-3-nitrobenzoate (CAS 36242-50-9) has also been reported in connection with dabigatran as an impurity or alternative intermediate, but the 3-methylamino-4-nitro regioisomer is the established industrial standard due to its compatibility with the convergent synthetic route described in multiple patents [2][3].

Anticoagulant synthesis Regioisomer comparison Dabigatran intermediates

Reduction Yield to Methyl 4-Amino-3-(methylamino)benzoate: Quantified Synthetic Efficiency

Methyl 3-(methylamino)-4-nitrobenzoate undergoes chemoselective nitro group reduction to afford methyl 4-amino-3-(methylamino)benzoate in a reported yield of 68% when using sodium bisulfite in aqueous THF/ethanol at 0 °C to room temperature . Under catalytic hydrogenation conditions (H2, Pd/C, THF/EtOH, 16 h), the reduction proceeds with a higher yield of 99% . This high-yielding transformation is critical for the economical production of the amine building block required for dabigatran and related pharmaceutical intermediates.

Nitro reduction Synthetic yield Amine intermediate

Commercial Purity Specifications: Benchmarking Supplier Quality Grades

Commercial availability of methyl 3-(methylamino)-4-nitrobenzoate spans a range of purity grades, with typical specifications including 95% (AKSci, Fluorochem, Chemscene), 97% (CHIRALEN, Calpac Lab), and 98% (CymitQuimica) . The 98% grade is offered with supporting analytical documentation including NMR, HPLC, and GC batch certificates, enabling rigorous quality control in regulated pharmaceutical development settings . In contrast, the regioisomer methyl 4-(methylamino)-3-nitrobenzoate is commercially available at 95-97% purity, but its specification is less frequently accompanied by comprehensive analytical data packages .

Chemical purity Supplier comparison Quality control

Patent-Documented Application as a KHK Inhibitor Intermediate and GLP-1R Agonist Combination Component

Methyl 3-(methylamino)-4-nitrobenzoate is explicitly claimed as an intermediate in the synthesis of ketohexokinase (KHK) inhibitors as described in WO-2022212194-A1 (priority date 2021) [1]. Additionally, the compound appears in WO-2020234726-A1 and TW-202110446-A (priority date 2019) in the context of combinations comprising benzodioxol as GLP-1R agonists for the treatment of NASH/NAFLD and related metabolic diseases [2]. In contrast, the regioisomer methyl 4-(methylamino)-3-nitrobenzoate is primarily documented as an impurity (Dabigatran Impurity 87) rather than a claimed synthetic intermediate in these newer therapeutic areas [3].

KHK inhibitors GLP-1R agonists NASH/NAFLD

High-Value Application Scenarios for Methyl 3-(methylamino)-4-nitrobenzoate Based on Quantitative Evidence


GMP Manufacturing of Dabigatran Etexilate and Related Direct Thrombin Inhibitors

Methyl 3-(methylamino)-4-nitrobenzoate is the preferred nitroarene intermediate for the industrial synthesis of dabigatran etexilate, as documented in multiple patents [1][2]. Its 99% hydrogenation yield to the required amine building block enables cost-effective large-scale production. Procurement of this specific regioisomer ensures compatibility with validated manufacturing processes and avoids the formation of incorrect amine regioisomers that would derail subsequent amide coupling steps .

Medicinal Chemistry for KHK Inhibitor and Metabolic Disease Programs

The compound's explicit citation in patents for ketohexokinase (KHK) inhibitors and GLP-1R agonist combinations positions it as a strategic intermediate for drug discovery programs targeting fructose metabolism and NASH/NAFLD [3][4]. Medicinal chemists can leverage the 98% purity grade with full analytical documentation to rapidly generate SAR libraries of 4-amino-3-(methylamino)benzoate derivatives without the need for additional purification .

Chemical Biology Probe Synthesis via Nitro Group Bioorthogonal Chemistry

The nitro group in methyl 3-(methylamino)-4-nitrobenzoate serves as a latent amino handle that can be reduced under mild conditions (68-99% yield) to install diverse functional groups . The methylamino moiety at the 3-position provides an additional site for hydrogen bonding and potential derivatization, making this compound a versatile building block for the synthesis of fluorescent probes, affinity tags, and targeted covalent inhibitors.

Reference Standard and Impurity Profiling in Anticoagulant Quality Control

Due to its defined role as a key intermediate, methyl 3-(methylamino)-4-nitrobenzoate is used as a reference standard for monitoring process-related impurities during dabigatran etexilate manufacturing. The availability of high-purity (98%) material with batch-specific analytical certificates enables accurate quantification of this intermediate and its reduced derivatives in final drug substance, supporting regulatory compliance with ICH Q3A guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(methylamino)-4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.